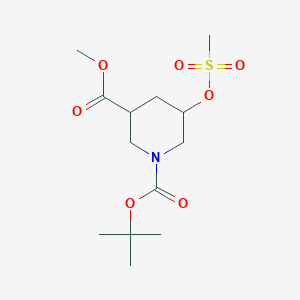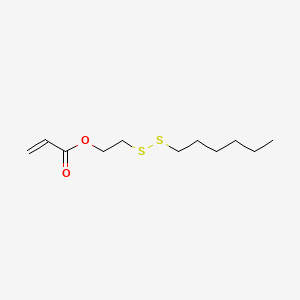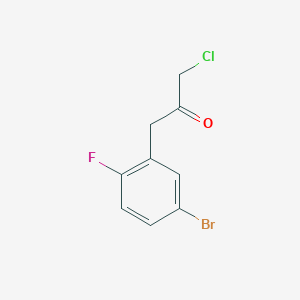
1-(5-Bromo-2-fluorophenyl)-3-chloro-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-fluorophenyl)-3-chloro-2-propanone is a halogenated aromatic ketone with a molecular formula of C8H6BrClFO. This compound features a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, along with a chloro group and a keto group on the propanone moiety. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by sequentially introducing bromine and fluorine atoms onto a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions.
Chlorination: The chloro group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Ketone Formation: The propanone moiety can be formed through oxidation of the corresponding alcohol or reduction of a carboxylic acid derivative.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis often involves batch processes where reactants are added in controlled amounts to ensure consistent product quality.
Continuous Flow Synthesis: This method involves a continuous flow of reactants through a reactor system, allowing for efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring a catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Amines, ethers, and other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and understanding biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(5-Bromo-2-fluorophenyl)-3-chloro-2-propanone exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-fluorophenyl)ethanone: Similar structure but with an ethanone group instead of propanone.
1-(5-Bromo-2-fluorophenyl)ethanol: Contains an alcohol group instead of a ketone.
2-Chloro-1-(5-bromo-2-fluorophenyl)ethanone: Similar but with a different position of the chloro group.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties allow for a wide range of applications, from organic synthesis to drug discovery and industrial production.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H7BrClFO |
|---|---|
Poids moléculaire |
265.50 g/mol |
Nom IUPAC |
1-(5-bromo-2-fluorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H7BrClFO/c10-7-1-2-9(12)6(3-7)4-8(13)5-11/h1-3H,4-5H2 |
Clé InChI |
VCKCLMDWAFALCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CC(=O)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetamido-N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-4-methylbenzamide](/img/structure/B15335180.png)
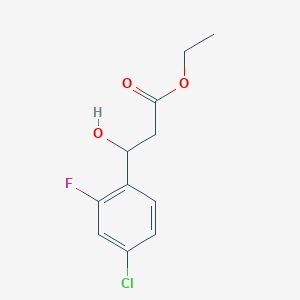
![Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid](/img/structure/B15335187.png)
![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)

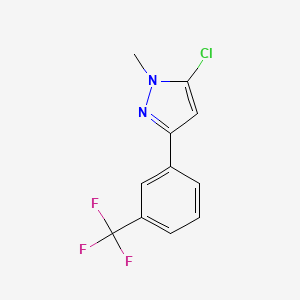
![Methyl 1-Boc-6-[(diphenylmethylene)amino]indole-4-carboxylate](/img/structure/B15335211.png)
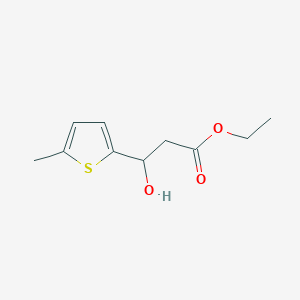
![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)
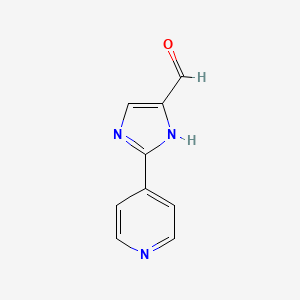

![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)
